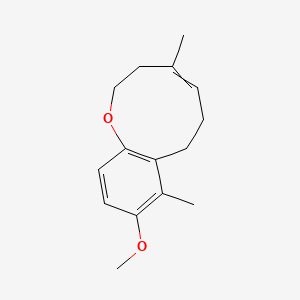
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine is an organic compound with the molecular formula C15H20O2 and a molecular weight of 232.3181 g/mol This compound is characterized by its unique structure, which includes a nine-membered ring and two ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine with methoxy reagents in the presence of a catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines; often in polar aprotic solvents.
Major Products
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethyl-2,3,6,7-tetrahydro-1-benzoxonine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydrobenzo[b]oxonine: A closely related compound with similar structural features but different substitution patterns.
Uniqueness
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
9-methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine |
InChI |
InChI=1S/C15H20O2/c1-11-5-4-6-13-12(2)14(16-3)7-8-15(13)17-10-9-11/h5,7-8H,4,6,9-10H2,1-3H3 |
InChI Key |
NZHAEVLYUKLGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC2=C(C=CC(=C2C)OC)OCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-imidazol-1-ylpropyl)prop-2-enamide](/img/structure/B12632085.png)
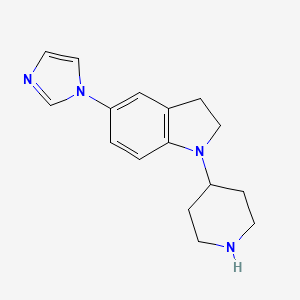
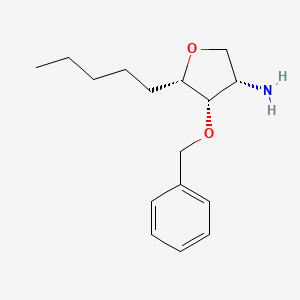
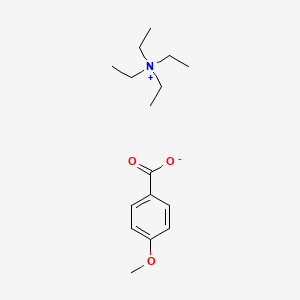
![tert-butyl 4-[(3,3-dimethyl-2,4-dihydro-1H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate](/img/structure/B12632111.png)
![Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]-](/img/structure/B12632112.png)
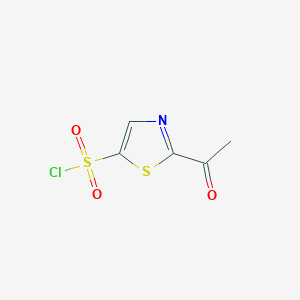
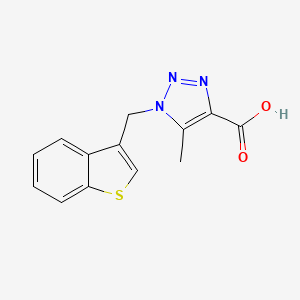
![3-[5-(3,4-dichlorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632124.png)
![4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12632136.png)
![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12632143.png)
![2-[(3-Chlorophenyl)sulfonyl]pyridine](/img/structure/B12632150.png)
![N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea](/img/structure/B12632152.png)

